5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-methyl-1,2,4-oxadiazole
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Overview
Description
5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a triazolo-pyridine ring fused with an oxadiazole ring, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-methyl-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine with suitable reagents can lead to the formation of the desired oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, solvents, and temperature control to facilitate the cyclization process. The scalability of these methods is crucial for producing the compound in large quantities for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions to modify its functional groups and enhance its properties.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation, and reducing agents for reduction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield a variety of substituted derivatives with potential biological activities .
Scientific Research Applications
5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-methyl-1,2,4-oxadiazole has been explored for its applications in several scientific fields:
Mechanism of Action
The mechanism of action of 5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s therapeutic potential and optimize its efficacy .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolo-pyridine and oxadiazole derivatives, such as:
[1,2,4]Triazolo[1,5-a]pyrimidines: Known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties.
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: Studied for their potential as therapeutic agents in various diseases.
Uniqueness
What sets 5-(3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-methyl-1,2,4-oxadiazole apart is its unique combination of structural features, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines .
Properties
Molecular Formula |
C10H8ClN5O |
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Molecular Weight |
249.65 g/mol |
IUPAC Name |
5-[3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl]-3-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H8ClN5O/c1-6-12-10(17-15-6)7-2-3-8-13-14-9(4-11)16(8)5-7/h2-3,5H,4H2,1H3 |
InChI Key |
YJPFXMIZKSKTTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2=CN3C(=NN=C3CCl)C=C2 |
Origin of Product |
United States |
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